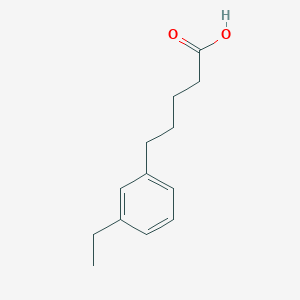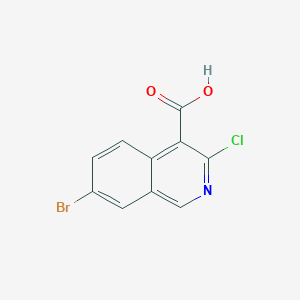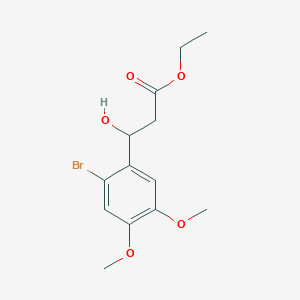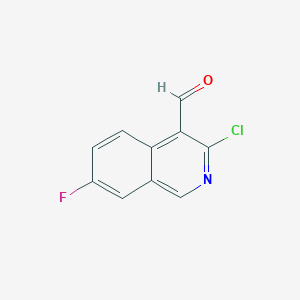![molecular formula C9H9NO2S2 B13670937 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole](/img/structure/B13670937.png)
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a methyl group at the 5-position and a methylsulfonyl group at the 2-position on the benzo[d]thiazole ring. Thiazoles are known for their diverse biological activities and are found in various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole typically involves the reaction of benzo[d]thiazole with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the 5-position of the thiazole ring[][3].
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂)[][3].
Major Products Formed
Oxidation: 5-Methyl-2-(methylsulfonyl)benzoic acid.
Reduction: 5-Methyl-2-(methylthio)benzo[d]thiazole.
Substitution: 5-Halo-2-(methylsulfonyl)benzo[d]thiazole[][3].
Scientific Research Applications
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylsulfonyl)benzo[d]thiazole involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the methylsulfonyl group, making it less polar and potentially less biologically active.
5-Methyl-2-(methylthio)benzo[d]thiazole: Contains a methylthio group instead of a methylsulfonyl group, which can affect its reactivity and biological properties.
2-(Methylsulfonyl)benzothiazole: Lacks the methyl group at the 5-position, which can influence its chemical behavior and biological activity
Uniqueness
5-Methyl-2-(methylsulfonyl)benzo[d]thiazole is unique due to the presence of both a methyl group and a methylsulfonyl group on the benzo[d]thiazole ring. This combination of substituents can enhance its biological activity and make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9NO2S2 |
|---|---|
Molecular Weight |
227.3 g/mol |
IUPAC Name |
5-methyl-2-methylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H9NO2S2/c1-6-3-4-8-7(5-6)10-9(13-8)14(2,11)12/h3-5H,1-2H3 |
InChI Key |
DQNQUQKISOMADI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-((Trifluoromethyl)thio)benzo[d]thiazol-2-amine](/img/structure/B13670861.png)



![Methyl 7-[(1R,2S,3R,5S)-5-Acetoxy-2-[[(tert-butyldimethylsilyl)oxy]methyl]-3-[(tetrahydro-2H-pyran-2-yl)oxy]cyclopentyl]heptanoate](/img/structure/B13670872.png)
![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylate hydrochloride](/img/structure/B13670877.png)


![Ethyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13670908.png)


![5-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13670934.png)
![2-(2-Furyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13670950.png)

